

common contaminants in mass spectrometry and how to avoid them

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Technical Support Center: Mass Spectrometry Contamination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common contaminants in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in mass spectrometry?

A1: Mass spectrometry is a highly sensitive technique capable of detecting even trace amounts of substances. Common contaminants that can interfere with your analysis include:

- Keratins: These proteins are abundant in human skin, hair, and dust, making them a
 pervasive contaminant in proteomics experiments.[1][2][3][4]
- Plasticizers (Phthalates): These chemicals are added to plastics to increase their flexibility and can leach into samples from plastic labware such as tubing and containers.[5][6][7]
- Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are found in detergents, hand creams, and some solvents, and are strongly ionized, often masking the signal from analytes of interest.[3][5][8]



- Detergents: Many common laboratory detergents, such as Triton X-100 and Tween, contain polymers like PEG and can persist in glassware, interfering with analysis.[1][3][8]
- Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce contaminants. Mobile phase additives and degradation products can also be a source of interference.[5][6][9]
- Metal Ions: Sodium (Na+), potassium (K+), and other metal ions can form adducts with analytes, complicating mass spectra.[5][8][9] These can be introduced from glassware, buffers, and even some grades of acids.[5][10]

Q2: How can I identify the source of contamination in my experiment?

A2: Identifying the source of contamination often involves a systematic process of elimination. Here are some steps you can take:

- Analyze a Blank Run: Inject a blank sample (e.g., your mobile phase) to see if the
 contamination is present in your LC-MS system. If you observe high signal in the blank, the
 contamination is likely from your solvents, tubing, or the instrument itself.[11]
- Check Your Solvents and Reagents: Use the highest purity solvents and reagents available.
 [6][8] If you suspect your mobile phase is contaminated, prepare a fresh batch using new bottles and solvents.
- Evaluate Your Sample Preparation Workflow: Review each step of your sample preparation for potential sources of contamination. This includes the use of plasticware, glassware, and any reagents or buffers added to your sample.
- Consult a Mass Contaminant Database: Compare the m/z values of the contaminant ions
 with known mass spectrometry contaminants. There are several online resources and
 publications that list common contaminants and their characteristic masses.[9][13]

Troubleshooting Guides Issue 1: High Background of Keratin Peaks in Proteomics Samples



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Symptoms: Your mass spectra show prominent peaks corresponding to human keratins, which may be masking the signals of your proteins of interest. Keratin contamination is a common issue in proteomics.[1][4]

Possible Causes and Solutions:

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Potential Cause	Troubleshooting Steps	Experimental Protocol
Environmental Exposure	Dust is a major source of keratin.[1][2] Work in a clean environment, preferably a laminar flow hood, to minimize exposure to airborne particles. [2][3] Wipe down work surfaces with ethanol or methanol before use.[2]	1. Before starting your experiment, thoroughly clean your workbench and all equipment with 70% ethanol. [1] 2. If available, perform all sample handling steps within a laminar flow hood.[2][3] 3. Keep all sample tubes, plates, and reagent bottles covered whenever possible.[3][14]
Personal Contamination	Human skin and hair are primary sources of keratin.[2] [3] Always wear nitrile gloves and a lab coat.[1][14] Tie back long hair or wear a hairnet.[1] Change gloves frequently, especially after touching surfaces that may be contaminated.[3][8]	1. Always wear clean, powder- free nitrile gloves. Latex gloves can be a source of keratin.[2] 2. Wear a clean lab coat to cover your clothing. Avoid wearing wool sweaters, as they can be a source of animal keratins.[2][6] 3. After putting on gloves, rinse them with clean water before handling samples.[14]
Contaminated Reagents and Labware	Communal reagents and improperly cleaned glassware can be significant sources of keratin.[3]	1. Use dedicated, small-volume stocks of reagents for mass spectrometry work.[1] 2. Do not wash glassware with detergents. Instead, rinse thoroughly with hot water followed by an organic solvent like isopropanol or methanol. [1][8] 3. Use pre-cast gels and ready-made buffers for SDS-PAGE to minimize the risk of contamination.[2][3]



Keratin Contamination Prevention Workflow



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Caption: Workflow for minimizing keratin contamination.

Issue 2: Presence of Plasticizer and Polymer Peaks

Symptoms: Your spectra are dominated by repeating units, characteristic of polymers, or show signals corresponding to common plasticizers like phthalates. PEG shows a characteristic repeat of 44 Da, while polysiloxanes have a repeat of 74 Da.[3][8]

Possible Causes and Solutions:

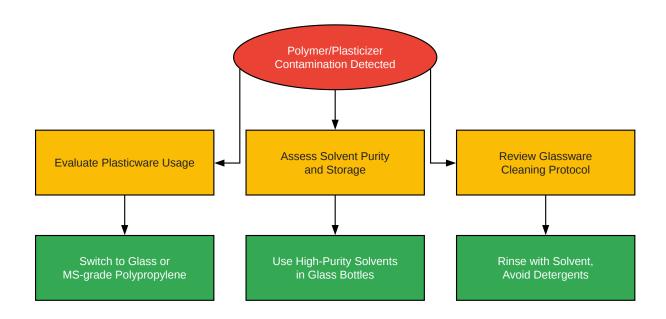
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Potential Cause	Troubleshooting Steps	Experimental Protocol
Leaching from Plasticware	Many plastics contain plasticizers that can leach into solvents.[1][5] Avoid using plastic containers for long-term storage of organic solvents.[3] Use polypropylene tubes from reputable manufacturers that are tested for mass spectrometry applications.[1]	1. Whenever possible, use glass or polypropylene labware.[1] 2. For storing solvents, especially organic solvents, use glass bottles with Teflon-lined caps.[3] 3. Avoid using autoclaved pipette tips as the heat can cause plastics to leach.[6]
Contaminated Solvents	PEG and other polymers can be present as impurities in solvents.[5]	1. Use high-purity, HPLC or LC-MS grade solvents.[6][8] 2. Purchase solvents in small bottles to avoid contamination of larger stock bottles over time.[3]
Detergent Residue	Dishwashing soaps and many laboratory detergents contain PEG.[3][8]	1. Do not wash glassware intended for mass spectrometry with detergents. [1][8] 2. Rinse glassware with very hot water, followed by a rinse with a high-purity organic solvent such as isopropanol or methanol.[8]
Personal Care Products	Hand creams and some cosmetics can contain PEG and other polymers.	Avoid using hand creams before handling samples for mass spectrometry.

Troubleshooting Polymer and Plasticizer Contamination





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Caption: Logical steps for troubleshooting polymer and plasticizer contamination.

Data Presentation

Table 1: Common Contaminants in Mass Spectrometry



Contaminant Type	Common Examples	Monoisotopic Mass (Da) or Repeating Unit	Likely Sources
Proteins	Human Keratin	Varies	Skin, hair, dust[1][2][3]
Trypsin (from digestion)	Varies	Sample preparation[6]	
Bovine Serum Albumin (BSA)	Varies	Cell culture media, blocking agent[6]	
Polymers	Polyethylene Glycol (PEG)	44.0262 (C ₂ H ₄ O) repeating unit	Detergents, solvents, hand cream[3][5][8]
Polypropylene Glycol (PPG)	58.0419 (C₃H ₆ O) repeating unit	Ubiquitous polyether[13]	
Polydimethylsiloxane (PDMS)	74.0188 (C ₂ H ₆ SiO) repeating unit	Silicone tubing, septa, personal care products[8]	
Plasticizers	Dibutyl Phthalate (DBP)	278.1518 [M+H]+	Plastics[7]
Di(2-ethylhexyl) Phthalate (DEHP)	391.2848 [M+H]+	Plastics[5]	
Solvents/Additives	Dimethylformamide (DMF)	74.0600 [M+H]+	Solvent[13]
Triethylamine (TEA)	102.1283 [M+H]+	Buffer[7]	
Trifluoroacetic Acid (TFA) Cluster	227.9858 [2M+H]+	Mobile phase additive	-
Metal Ions	Sodium Adduct	[M+Na]+	Glassware, buffers
Potassium Adduct	[M+K] ⁺	Glassware, buffers	



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